3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide featuring a 3-chloro-substituted benzothiophene core linked via a carboxamide group to a nitro- and pyridin-3-yloxy-substituted phenyl ring. The nitro group at the phenyl ring’s position 3 and the pyridin-3-yloxy moiety at position 5 introduce steric and electronic effects that influence its molecular interactions.
Properties
IUPAC Name |
3-chloro-N-(3-nitro-5-pyridin-3-yloxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S/c21-18-16-5-1-2-6-17(16)29-19(18)20(25)23-12-8-13(24(26)27)10-15(9-12)28-14-4-3-7-22-11-14/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFXYDAPFNMZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)OC4=CN=CC=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiophene core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the nitro-substituted benzothiophene.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino-substituted benzothiophene derivatives.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. Specifically, the incorporation of the benzothiophene moiety has been linked to enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Bcl-2 Inhibition
The compound is also being investigated for its role in inhibiting B-cell lymphoma 2 (Bcl-2), a protein that inhibits apoptosis in cancer cells. Inhibitors of Bcl-2 have shown promise in treating hematological malignancies. Studies suggest that compounds structurally related to 3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide can modulate Bcl-2 expression, leading to increased apoptosis in cancer cells .
Pharmacological Studies
Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action. It may act by disrupting mitochondrial function, leading to the release of cytochrome c and subsequent activation of caspases, which are crucial for the apoptotic pathway. Additionally, it may inhibit key signaling pathways involved in cell survival and proliferation.
Synergistic Effects with Other Agents
Research has indicated that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy. For instance, studies have shown that combining it with standard chemotherapy drugs can lead to improved outcomes in preclinical models of cancer .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard treatments. |
| Study B | Investigate Bcl-2 inhibition | Showed a marked decrease in Bcl-2 expression and increased apoptosis in lymphoma cells when treated with the compound. |
| Study C | Assess synergistic effects | Found enhanced efficacy when combined with doxorubicin in prostate cancer models, suggesting potential for combination therapies. |
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SAG (Smoothened Agonist) and SAG1.5
- Structure: SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) and SAG1.5 (3-chloro-4,7-difluoro-N-[trans-4-(methylamino)cyclohexyl]-N-[[3-(4-pyridinyl)phenyl]methyl]-1-benzothiophene-2-carboxamide) share the benzothiophene-carboxamide scaffold but differ in substituents.
- Activity: Both act as Smoothened (SMO) receptor agonists, promoting GLI transcription factor activation and Hedgehog pathway signaling. The trans-4-(methylamino)cyclohexyl group in SAG1.5 enhances potency compared to SAG .
- Key Differences: The target compound’s nitro and pyridin-3-yloxy groups contrast with SAG’s pyridin-4-yl and benzyl substituents.
| Feature | Target Compound | SAG | SAG1.5 |
|---|---|---|---|
| Benzothiophene Substituents | 3-Chloro | 3-Chloro | 3-Chloro, 4,7-Difluoro |
| Amide-Linked Group | 3-Nitro-5-(pyridin-3-yloxy)phenyl | 4-(Methylamino)cyclohexyl/benzyl | Trans-4-(methylamino)cyclohexyl/benzyl |
| Biological Target | Unknown (Potential SMO) | SMO Agonist | SMO Agonist (Enhanced Potency) |
Antimicrobial Benzothiophene Derivatives
- Example : 3-Chloro-N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1-benzothiophene-2-carboxamide (6a) .
- Structure : Features a pyrazole ring at the phenyl group instead of nitro-pyridin-3-yloxy.
- Activity : Exhibits antimicrobial properties, suggesting that the carboxamide linkage and chloro-benzothiophene core contribute to microbial target engagement.
- Key Differences :
- The pyrazole moiety in 6a may enhance solubility or hydrogen-bonding interactions compared to the nitro group in the target compound.
- The nitro group’s electron-withdrawing nature could reduce metabolic stability relative to 6a’s dihydropyrazole.
Thiazole- and Pyridine-Based Analogs
- Example: 6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide .
- Structure: Replaces benzothiophene with a thiazole ring and incorporates a cyclohexylamino-pyridine group.
- Activity : Likely targets kinase or protease pathways due to thiazole’s prevalence in enzyme inhibitors.
- Key Differences: The thiazole ring may confer distinct binding kinetics compared to benzothiophene’s planar aromatic system.
Dihydropyridazinone Derivatives
- Example: N-(2-Fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide .
- Structure: Combines benzothiophene with a dihydropyridazinone-pyrrolidinylpyridine system.
- Activity : Likely modulates protein-protein interactions or nucleic acid targets.
- Key Differences: The dihydropyridazinone moiety may enhance chelation or redox activity, absent in the target compound. Fluorine substitution improves metabolic stability compared to the nitro group.
Biological Activity
3-chloro-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1-benzothiophene-2-carboxamide (referred to as Compound A) is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
Compound A possesses a complex structure characterized by the presence of a benzothiophene moiety, a nitro group, and a pyridine derivative. The molecular formula is with a molecular weight of 371.82 g/mol. The structural features contribute to its pharmacological properties, particularly its interaction with various biological targets.
The biological activity of Compound A primarily revolves around its role as an inhibitor of specific kinases involved in cell signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Kinase Activity : Compound A has shown potential as a kinase inhibitor, which is critical in regulating cell proliferation and survival pathways.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing neuroprotective effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Effects :
- Anticancer Efficacy :
- Inflammation Modulation :
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis of structurally complex carboxamides often involves coupling nitro-substituted aryl amines with activated carboxylic acid derivatives (e.g., benzothiophene-2-carbonyl chloride). Key steps include:
- Nitro group stability : Use mild reducing agents (e.g., catalytic hydrogenation) to avoid over-reduction of nitro groups, which are critical for downstream functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility of intermediates, as seen in analogous pyridine-carboxamide syntheses .
- Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation to minimize racemization and side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound from byproducts .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : and NMR resolve the benzothiophene core, nitro group, and pyridinyloxy substituents. For example, aromatic protons in the 3-nitro-5-(pyridin-3-yloxy)phenyl group appear as distinct doublets in δ 7.5–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments, such as loss of the nitro group (-46 Da) .
- X-ray crystallography : Resolves steric effects between the benzothiophene and pyridinyloxy moieties, critical for understanding conformational flexibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer : SAR strategies for nitro-aryl carboxamides involve systematic modifications:
- Nitro group replacement : Substitute the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess electronic effects on binding .
- Scaffold hopping : Replace the benzothiophene core with benzofuran or indole to evaluate core-specific interactions .
- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with molecular docking to map key interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to prioritize experimental testing:
- ADME prediction : Software like SwissADME estimates logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The nitro group may increase metabolic liability, requiring prodrug strategies .
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with targets like kinase ATP-binding pockets, focusing on the pyridinyloxy moiety’s role in π-π stacking .
- Toxicity profiling : QSAR models (e.g., ProTox-II) assess potential hepatotoxicity or mutagenicity linked to the nitroaryl group .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolite interference. Strategies include:
- Metabolite identification : LC-MS/MS profiling of plasma samples detects active metabolites (e.g., reduced nitro groups forming amines) that may contribute to in vivo activity .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to improve solubility, as demonstrated for hydrophobic carboxamides .
- Dose-response refinement : Adjust dosing regimens to account for species-specific pharmacokinetics (e.g., higher mg/kg doses in rodents due to faster metabolism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
